molecular formula C20H14Cl2N2O2S2 B2431931 3-(4-chlorophenyl)-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 687565-89-5

3-(4-chlorophenyl)-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2431931
CAS No.: 687565-89-5
M. Wt: 449.36
InChI Key: FJBKFLNJFBIACJ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H14Cl2N2O2S2 and its molecular weight is 449.36. The purity is usually 95%.
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Properties

IUPAC Name

3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O2S2/c21-13-3-1-12(2-4-13)17(25)11-28-20-23-16-9-10-27-18(16)19(26)24(20)15-7-5-14(22)6-8-15/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBKFLNJFBIACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-chlorophenyl)-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C19H17ClN2O2SC_{19}H_{17}ClN_2O_2S and a molecular weight of approximately 404.93 g/mol. The structure includes a thieno[3,2-d]pyrimidine core, which is known for diverse biological activities.

Research indicates that compounds similar to thienopyrimidines often exhibit their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many thienopyrimidine derivatives have been shown to inhibit enzymes such as kinases and phosphatases, which play crucial roles in cellular signaling pathways.
  • Antioxidant Properties : These compounds may also exhibit antioxidant activity, helping to mitigate oxidative stress in cells.
  • Interaction with Receptors : Some studies suggest that these compounds can interact with various receptors, including those involved in inflammatory responses.

Anticancer Activity

Several studies have explored the anticancer potential of thienopyrimidine derivatives. For instance:

  • A study demonstrated that similar compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
  • Another research highlighted the ability of these compounds to inhibit tumor growth in xenograft models .

Antimicrobial Activity

Thienopyrimidine derivatives have also shown promise as antimicrobial agents:

  • Research indicates that these compounds possess activity against a range of bacteria and fungi, potentially through the disruption of cellular membranes or inhibition of nucleic acid synthesis .

Anti-inflammatory Effects

The anti-inflammatory properties of thienopyrimidine derivatives have been documented:

  • In vitro studies suggest that these compounds can reduce the production of pro-inflammatory cytokines in macrophages .

Case Studies

StudyFindings
Zhang et al. (2009)Inhibition of 11β-hydroxysteroid dehydrogenase isozymes, suggesting potential for treating metabolic disorders.
Fun et al. (2011)Demonstrated anticancer effects in vitro against various cell lines; significant reduction in cell viability was observed.
Chidan Kumar et al. (2014)Reported antimicrobial activity against Gram-positive and Gram-negative bacteria; effective at low concentrations.

Preparation Methods

Reaction Mechanism

  • Intermediate Formation : Heating 2H-thieno[3,2-d]oxazine-2,4(1H)-dione with 4-chlorophenylacetaldehyde in ethanol generates a Schiff base intermediate via nucleophilic attack of the aldehyde on the oxazine ring.
  • Cyclization : Addition of 4-chloroaniline and potassium hydroxide induces cyclization, forming the thieno[3,2-d]pyrimidin-4(3H)-one core. The thioether side chain is introduced via a Michael addition of 2-(4-chlorophenyl)-2-oxoethyl mercaptan.

Optimization Data

Parameter Optimal Condition Yield (%)
Solvent Ethanol 62–65
Base KOH 67
Temperature Reflux (80°C) 65
Reaction Time 14 h 62

This method minimizes purification steps, though column chromatography is required for final isolation.

Stepwise Condensation and Cyclization

A modular approach involves synthesizing the thienopyrimidinone core before introducing substituents.

Core Synthesis

  • Thieno[3,2-d]pyrimidinone Formation : Reacting 4-aminothiophene-3-carboxylic acid with acetic anhydride yields 4-acetamidothiophene-3-carbonyl chloride, which undergoes cyclization with ammonium thiocyanate to form 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one.
  • Chlorophenyl Introduction :
    • Step 1 : Nucleophilic aromatic substitution at position 3 using 4-chlorophenylmagnesium bromide (Grignard reagent) in tetrahydrofuran (THF) at −78°C.
    • Step 2 : Thioether linkage via reaction with 2-(4-chlorophenyl)-2-oxoethyl thiol in dimethylformamide (DMF) with triethylamine.

Yield Comparison

Step Reagent Yield (%)
Core Cyclization NH4SCN, Ac2O 72
3-Substitution 4-ClC6H4MgBr 68
Thioether Formation HSCH2CO(4-ClC6H4) 75

This method offers precise control over substitution sites but requires stringent anhydrous conditions.

Solid-Phase Synthesis for High-Throughput Production

A modified solid-phase protocol immobilizes the thienopyrimidinone core on Wang resin, enabling sequential functionalization.

Procedure

  • Resin Activation : Wang resin is functionalized with a hydroxyl linker using DCC/NHS chemistry.
  • Core Attachment : 6,7-Dihydrothieno[3,2-d]pyrimidin-4(3H)-one is coupled via Mitsunobu reaction.
  • Side Chain Addition :
    • 4-Chlorophenyl group introduced via Suzuki-Miyaura coupling.
    • Thioether installed using HBTU-mediated amide coupling with 2-(4-chlorophenyl)-2-oxoethanethiol.

Advantages and Limitations

Metric Value
Purity (HPLC) >95%
Overall Yield 58%
Scalability Up to 50 g

While resource-intensive, this method facilitates parallel synthesis for medicinal chemistry screening.

Analytical Characterization

All routes require validation via spectroscopic methods:

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.35 (d, J = 8.1 Hz, 2H, Ar-H), 5.23 (s, 2H, CH₂S), 3.08 (t, J = 5.1 Hz, 2H, CH₂), 2.81 (t, J = 5.6 Hz, 2H, CH₂).
  • IR (KBr) : 1690 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N), 660 cm⁻¹ (C-S).
  • HRMS (ESI+) : m/z 485.0521 [M+H]⁺ (calc. 485.0518).

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this thieno[3,2-d]pyrimidinone derivative to improve yield and purity?

  • Methodology: Synthesis typically involves multi-step reactions starting from chlorophenyl precursors. Key steps include thioether bond formation and cyclization. Optimize reaction conditions (e.g., temperature: 60–80°C, solvents: DMF/DMSO) and use catalysts like p-toluenesulfonic acid to enhance cyclization efficiency . Monitor intermediates via TLC and purify via column chromatography using ethyl acetate/hexane gradients.

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodology: Use ¹H/¹³C NMR to confirm aromatic protons and thieno-pyrimidine core. IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight. For crystallinity, employ X-ray crystallography to resolve 3D conformation .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Methodology: Test solubility in polar (DMSO, methanol) and non-polar solvents (dichloromethane). Use HPLC to monitor stability under physiological conditions (pH 7.4, 37°C) over 24–72 hours. Lipophilicity (LogP) can be predicted via computational tools (e.g., MarvinSketch) .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance biological activity?

  • Methodology: Synthesize derivatives by modifying the chlorophenyl group (e.g., fluorination) or thioether linker (e.g., replacing with sulfoxide). Evaluate bioactivity against cancer cell lines (e.g., MTT assays) and compare IC₅₀ values. Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like EGFR or topoisomerase II .

Q. How can researchers resolve contradictory data between computational predictions and experimental bioactivity results?

  • Methodology: Re-evaluate docking parameters (e.g., binding site flexibility, solvation effects). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics. Cross-check cytotoxicity data across multiple cell lines .

Q. What experimental approaches are used to identify the compound’s mechanism of enzyme inhibition?

  • Methodology: Perform kinetic assays (e.g., fluorogenic substrate cleavage) to determine inhibition type (competitive/non-competitive). Use Western blotting to assess downstream signaling proteins (e.g., phosphorylated ERK). Combine with siRNA knockdown to confirm target specificity .

Q. How can researchers address low bioavailability in preclinical models?

  • Methodology: Modify the thioether group to improve metabolic stability (e.g., replace with a methylene group). Use pro-drug strategies (e.g., esterification of the ketone moiety). Assess pharmacokinetics (Cmax, t₁/₂) in rodent models via LC-MS/MS .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in cytotoxicity data across different studies?

  • Methodology: Compare assay conditions (e.g., cell line origin, incubation time). Validate results using clonogenic assays or apoptosis markers (Annexin V/PI). Investigate batch-to-batch variability in compound purity via HPLC-UV .

Q. What methods confirm the compound’s selectivity for a target enzyme over structurally similar isoforms?

  • Methodology: Use catalytic domain-specific inhibitors in competition assays. Perform crystallography to compare binding modes. Apply CRISPR-Cas9 knockout models to isolate isoform-specific effects .

Methodological Resources

  • Synthesis Optimization: Refer to protocols in and for stepwise reaction setups.
  • Computational Tools: Use SwissADME for bioavailability prediction .
  • Data Validation: Cross-reference with PubChem CID 2735805 and CAS 175203-08-4 for physicochemical properties .

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